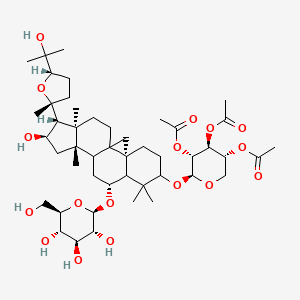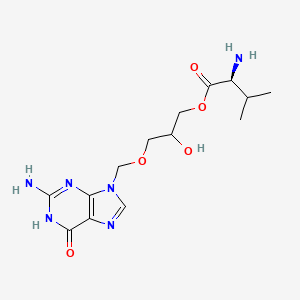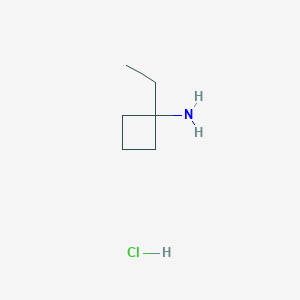![molecular formula C5H10ClNO B1449923 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride CAS No. 1783356-49-9](/img/structure/B1449923.png)
3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride
Overview
Description
3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride is a heterocyclic compound with a unique bicyclic structure. It is often used in various scientific research fields due to its interesting chemical properties and potential biological activities . The compound is characterized by its molecular formula C5H9NO·HCl and a molecular weight of 135.59 g/mol .
Mechanism of Action
Target of Action
The 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride is often present in various natural and synthetic biologically active compounds . It is actively used in drug design and is capable of acting on various biological targets .
Biochemical Pathways
The compound affects various biochemical pathways, depending on the specific biological target. For example, it has been noted in protease inhibitors, which show antiviral properties . The exact pathways and their downstream effects would depend on the specific biological target and the context of use.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological target and the context of use. For example, it has been noted in protease inhibitors, which show antiviral properties .
Biochemical Analysis
Biochemical Properties
3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system. Additionally, this compound can bind to certain receptors, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can enhance neurotransmitter release by inhibiting monoamine oxidase, leading to increased synaptic transmission. In other cell types, it may affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, as seen with monoamine oxidase. This binding interaction prevents the enzyme from breaking down monoamines, resulting in elevated levels of these neurotransmitters. Additionally, this compound can modulate receptor activity by binding to receptor sites, altering their conformation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter levels and improve cognitive function. At high doses, it can lead to toxic or adverse effects, such as neurotoxicity or hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on biological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, influencing its accumulation and activity. Understanding the transport mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization and its impact on cellular processes are areas of active investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride typically involves the cyclization of enynes or related compounds. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which provides the formation of both rings simultaneously in a single reaction . This method utilizes easily accessible starting materials and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclopropanation reactions. These reactions are typically catalyzed by transition metals and can be performed in a one-pot synthesis from acyclic precursors via tandem cyclizations . The use of photoredox catalysis and oxidative cyclopropanation are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of this compound. These products often retain the bicyclic structure and exhibit unique chemical properties .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride include:
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related heterocyclic system.
Duocarmycin: A group of compounds with high cytotoxicity and potential antitumor activity.
Trovafloxacin: A broad-spectrum fluoroquinolone antibiotic.
Uniqueness
What sets this compound apart from these similar compounds is its unique bicyclic structure and its ability to act on multiple biological targets. This versatility makes it a valuable compound in various fields of scientific research .
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c7-5-1-4(5)2-6-3-5;/h4,6-7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUJIUCPKWSWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783356-49-9 | |
| Record name | 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6S,8S,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B1449841.png)




![5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1449847.png)

![N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine](/img/structure/B1449851.png)




![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B1449861.png)
